molecular formula C11H11NO6S B2733616 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate CAS No. 202131-27-9

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate

Cat. No. B2733616
CAS RN: 202131-27-9
M. Wt: 285.27
InChI Key: LSIHUAFAGCYMQM-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate” is a chemical compound with the CAS Number: 202131-27-9. It has a linear formula of C11H11NO6S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.28 . It has a melting point range of 124 - 126 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate, due to its complex structure, finds application primarily in the synthesis of various chemical compounds, exploring its reactivity and potential as an intermediate in creating more specialized molecules. The related research mainly focuses on the exploration of nucleophilic substitution reactions, synthesis methodologies, and the study of reaction mechanisms involving similar sulfanyl and nitrobenzene compounds.

  • Nucleophilic Substitution Reactions : The study of substituted methyl o-nitrophenyl sulfides demonstrates the use of nucleophilic substitution reactions to prepare a series of substituted compounds, showing the versatility of related molecules in chemical synthesis (Dudová et al., 2002).

  • Synthesis of Cardiotonic Drugs : Research into the development of synthesis pathways for 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole, illustrates the pharmaceutical relevance of compounds with similar structural features (Lomov, 2019).

  • Reaction with Substituted Phthalic Esters : Investigations into the reactions of methylsulfinyl carbanions with substituted phthalic esters contribute to our understanding of reaction mechanisms involving sulfur and nitro groups in complex molecules (Otsuji et al., 1969).

  • Oxidation Processes : Studies on the cobalt(II)-activated peroxymonosulfate process and its ability to oxidize methyl phenyl sulfoxide to sulfone underpin the environmental and catalytic applications of similar sulfanyl-containing compounds (Zong et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIHUAFAGCYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate

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